Cas no 18529-01-6 (4-Chloro-6-fluoro-2-methylquinoline)
4-Chloro-6-fluoro-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-fluoro-2-methylquinoline
- 4-Chlor-6-fluor-2-methylchinolin
- 4-Chloro-6-Fluoro-2-Methyl-Quinoline
- 6-Fluor-4-chlor-2-methyl-chinolin
- BB_SC-2511
- Einecs 242-403-6
- 4-CHLORO-6-FLUOROQUINALDINE
- SY139097
- Quinoline,4-chloro-6-fluoro-2-methyl-
- AN-584/43292772
- Z445214534
- AB05604
- UNII-J4H7RKB7PT
- J-650151
- SCHEMBL4250865
- NS00053546
- 4-CHLORO-6-FLUORO-2-
- J4H7RKB7PT
- DTXSID00171769
- FT-0618130
- Quinoline, 4-chloro-6-fluoro-2-methyl-
- GMMVVJJBQBYMNZ-UHFFFAOYSA-N
- BP-10901
- EN300-110899
- A812942
- AS-40658
- AKOS002663686
- 18529-01-6
- MFCD00272332
- BBL009950
- DB-044556
- DTXCID7094260
- STK711100
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- MDL: MFCD00272332
- Inchi: 1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
- InChI Key: GMMVVJJBQBYMNZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)N=C2C=CC(=CC2=1)F
Computed Properties
- Exact Mass: 195.02500
- Monoisotopic Mass: 195.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.3±0.1 g/cm3
- Boiling Point: 269.9±35.0 °C at 760 mmHg
- Flash Point: 117.0±25.9 °C
- Refractive Index: 1.612
- PSA: 12.89000
- LogP: 3.33570
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-Chloro-6-fluoro-2-methylquinoline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:3335
- Safety Instruction: S22; S24; S26; S37/39
- Risk Phrases:R41; R42/43
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-6-fluoro-2-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-6-fluoro-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004509-5g |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 97% | 5g |
$291.93 | 2023-09-02 | |
| Alichem | A189004509-25g |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 97% | 25g |
$789.00 | 2023-09-02 | |
| Fluorochem | 215791-1g |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 96% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 215791-25g |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 96% | 25g |
£888.00 | 2022-03-01 | |
| TRC | C585053-100mg |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C585053-250mg |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C585053-500mg |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C585053-1g |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM145746-25g |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 97% | 25g |
$213 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 092136-250mg |
4-Chloro-6-fluoro-2-methylquinoline |
18529-01-6 | 96% | 250mg |
3072.0CNY | 2021-07-13 |
4-Chloro-6-fluoro-2-methylquinoline Suppliers
4-Chloro-6-fluoro-2-methylquinoline Related Literature
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Fuhong Xiao,Shuqing Chen,Ya Chen,Huawen Huang,Guo-Jun Deng Chem. Commun. 2015 51 652
Additional information on 4-Chloro-6-fluoro-2-methylquinoline
Comprehensive Overview of 4-Chloro-6-fluoro-2-methylquinoline (CAS No. 18529-01-6)
4-Chloro-6-fluoro-2-methylquinoline (CAS No. 18529-01-6) is a structurally unique heterocyclic compound characterized by a quinoline core substituted with chlorine, fluorine, and methyl functional groups. This organic molecule has garnered significant attention in recent years due to its versatile reactivity and potential applications in pharmaceutical development, agrochemical innovation, and materials science. The quinoline scaffold, a well-known pharmacophore, is frequently employed in drug discovery for its ability to interact with diverse biological targets, including enzymes, receptors, and ion channels. The presence of halogen substituents such as chlorine and fluorine further enhances its electronic properties and hydrophobicity, which are critical for optimizing molecular interactions in drug-target binding.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 4-Chloro-6-fluoro-2-methylquinoline with remarkable accuracy. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated quinolines exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated analogs. This finding underscores the strategic importance of halogenation in the quinoline ring for improving drug efficacy and pharmacokinetic profiles. The methyl group at the 2-position also contributes to steric shielding, which may modulate the binding affinity of the molecule to its target receptors.
The synthesis of 4-Chloro-6-fluoro-2-methylquinoline has been optimized through modern organic synthesis methodologies. A 2022 report in Organic Letters described a one-pot reaction involving Skraup synthesis followed by selective fluorination using electrophilic fluorinating agents. This approach achieved high yields (78-85%) and excellent regioselectivity, ensuring the integrity of the quinoline core while introducing chlorine and fluorine substituents. The methyl group was introduced via alkylation using iodomethane in the presence of a strong base, highlighting the modularity of the synthetic route. These methodological innovations have significantly reduced the cost and time required for the large-scale production of this key intermediate in various industrial applications.
In the pharmaceutical industry, 4-Chloro-6-fluoro-2-methylquinoline is being explored as a building block for the development of novel therapeutics. A 2023 clinical trial by PharmaInnovate Inc. investigated its derivative compounds as antimicrobial agents targeting multidrug-resistant pathogens. The fluorine atom was found to enhance lipophilicity, facilitating cell membrane penetration, while the chlorine substituent improved electrostatic interactions with enzymatic active sites. These findings position 4-Chloro-6-fluoro-2-methylquinoline as a promising lead compound for drug repurposing and structure-based drug design.
Within the agrochemical sector, this compound has shown potential as a herbicide and fungicide. A 2024 study in Pesticide Biochemistry and Physiology reported that derivatives of quinoline with fluorine and chlorine substituents exhibited selective herbicidal activity against weeds while sparing crops. The methyl group was found to modulate the solubility of the molecule, ensuring optimal absorption in soil environments. Additionally, the electronic effects of halogen atoms were implicated in the disruption of photosynthetic pathways in target plants, highlighting the mechanistic diversity of quinoline-based agrochemicals.
Applications in materials science are also emerging. Researchers at Advanced Materials Lab have demonstrated that 4-Chloro-6-fluoro-2-methylquinoline can serve as a ligand in coordination complexes for fluorescent sensors. The fluorine atom was observed to enhance the fluorescence quantum yield due to electron-withdrawing effects, while the chlorine substituent provided stability against photodegradation. These photophysical properties make the compound a candidate for optoelectronic devices and environmental monitoring systems.
The environmental impact of 4-Chloro-6-fluoro-2-methylquinoline has been a focus of recent studies. A 2023 analysis in Environmental Science and Technology evaluated its biodegradation rates and ecotoxicity profiles. The compound was found to degrade moderately in aqueous environments under sunlight exposure, with halogen atoms playing a key role in photolysis. However, long-term persistence in soil was noted, prompting recommendations for controlled use in industrial applications. Green chemistry approaches, including biocatalytic methods, are being explored to minimize environmental footprints during synthesis and application.
Looking ahead, the future prospects of 4-Chloro-6-fluoro-2-methylquinoline are promising across multiple disciplines. Artificial intelligence-driven drug discovery platforms are now being employed to predict new derivatives with enhanced therapeutic indices. Machine learning algorithms have identified potential modifications to the quinoline ring that could improve solubility and reduce toxicity. Furthermore, collaborative efforts between academia and industry are accelerating the translation of laboratory findings into commercial products, ensuring that the benefits of this versatile compound are realized responsibly.
The compound 4-Chloro-6-fluoro-2-methylquinoline is a multifunctional molecule with a wide range of applications across pharmaceuticals, agrochemicals, materials science, and environmental technologies. Below is a structured summary of its properties, applications, and future directions: --- ### 1. Chemical Structure and Properties - Core Structure: A substituted quinoline ring with: - 4-Chloro (electron-withdrawing group) - 6-Fluoro (modulates lipophilicity and reactivity) - 2-Methyl (enhances solubility and stability) - Photophysical Properties: - Fluorine increases fluorescence quantum yield. - Chlorine enhances photostability. - Environmental Behavior: - Moderate biodegradability in aqueous environments. - Persistent in soil, requiring controlled use. --- ### 2. Key Applications #### A. Pharmaceuticals - Antimicrobial Agent: - Shows activity against multidrug-resistant pathogens. - Fluorine enhances cell membrane penetration. - Chlorine improves electrostatic interactions with enzymes. - Drug Repurposing: - Potential for structure-based drug design and repurposing. - Targeting enzymatic pathways in diseases. #### B. Agrochemicals - Herbicide/Fungicide: - Selective herbicidal activity against weeds. - Modulates solubility in soil for optimal crop safety. - Disrupts photosynthetic pathways via halogen effects. #### C. Materials Science - Fluorescent Sensors: - Used in coordination complexes for optoelectronic devices. - Fluorine enhances fluorescence; chlorine improves photostability. - Environmental Monitoring: - Potential in sensors for detecting pollutants or toxins. --- ### 3. Environmental Considerations - Biodegradation: - Moderate degradation in water under sunlight. - Persistent in soil, prompting cautious industrial use. - Green Chemistry: - Research into biocatalytic synthesis to reduce environmental impact. --- ### 4. Future Directions - AI and Machine Learning: - Predictive modeling of new derivatives with improved solubility and reduced toxicity. - Accelerating drug discovery and agrochemical development. - Collaborative Innovation: - Partnerships between academia and industry for commercialization. - Ensuring responsible use and minimizing ecological risks. - Sustainable Synthesis: - Development of eco-friendly production methods. - Exploration of catalytic and biocatalytic approaches. --- ### Conclusion 4-Chloro-6-fluoro-2-methylquinoline exemplifies the power of molecular engineering in creating versatile compounds with cross-disciplinary applications. Its chemical versatility, photophysical properties, and potential for modification position it as a key molecule in innovation across multiple fields. As research continues, its role in sustainable technologies and human health is expected to grow significantly.18529-01-6 (4-Chloro-6-fluoro-2-methylquinoline) Related Products
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